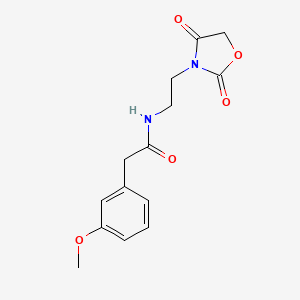
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide, also known by its CAS number 2034313-97-6, is a synthetic organic compound with potential biological activity. The compound's structure features a unique oxazolidinone moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C14H16N2O5, with a molecular weight of 292.29 g/mol. The structure includes a methoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034313-97-6 |
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of oxazolidinones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, related compounds have shown promising antifungal activity. For example, studies have reported MIC values for certain derivatives ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .
The mechanism of action for compounds in this class typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This action disrupts bacterial growth and replication. Additionally, some studies suggest that these compounds may modulate oxidative stress pathways and inflammatory responses by interacting with specific enzymes such as superoxide dismutase and catalase.
Study 1: Antimicrobial Efficacy
In a comparative study, several oxazolidinone derivatives were tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The results demonstrated that the most active compound had an MIC of 0.004 mg/mL against E. coli, showcasing its superior efficacy compared to traditional antibiotics .
| Bacteria | MIC (mg/mL) | Compound Tested |
|---|---|---|
| E. coli | 0.004 | This compound |
| S. aureus | 0.008 | Similar derivative |
Study 2: Cytotoxicity Assessment
Cytotoxicity studies using MTT assays on normal human lung fibroblast cells (MRC5) indicated that certain derivatives had low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-11-4-2-3-10(7-11)8-12(17)15-5-6-16-13(18)9-21-14(16)19/h2-4,7H,5-6,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPENPMCUYBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













